REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[O:8][CH3:9].OO.C(=O)(O)[O-].[Na+].[ClH:17]>>[NH2:1][C:2]1[C:3]([Cl:17])=[N:4][CH:5]=[CH:6][C:7]=1[O:8][CH3:9] |f:2.3|
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
NC=1C=NC=CC1OC
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ether (3×200mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The fittrate was concentrated by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain a light brown solid
|
Type
|
CUSTOM
|
Details
|
This solid was purified by column chromatography (17:83 acetone:hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC=CC1OC)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |